molecular formula C15H12BrCl B3029267 2-bromo-7-chloro-9,9-dimethyl-9H-fluorene CAS No. 605630-37-3

2-bromo-7-chloro-9,9-dimethyl-9H-fluorene

Cat. No.: B3029267
CAS No.: 605630-37-3
M. Wt: 307.61 g/mol
InChI Key: GTKHJVYKTOLTPB-UHFFFAOYSA-N
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Description

2-Bromo-7-chloro-9,9-dimethyl-9H-fluorene (CAS 605630-37-3) is a high-value halogenated fluorene derivative designed for advanced materials science and organic synthesis. This compound features a rigid, planar fluorene core stabilized by 9,9-dimethyl substitution, which imparts excellent thermal stability and favorable photophysical properties . The distinct bromine and chlorine atoms at the 2 and 7 positions make it a versatile and essential building block for constructing complex π-conjugated systems . Its primary research value lies in its role as a precursor in palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, allowing for selective, stepwise functionalization to create tailored organic molecules . This compound is critically important in the development of next-generation optoelectronic materials. It serves as a key intermediate in the synthesis of monomers and polymers for Organic Light-Emitting Diodes (OLEDs) and organic field-effect transistors (OFETs), where its derived materials contribute to high photoluminescence quantum yields and good charge mobility . Furthermore, its rigid structure is leveraged in advanced polymer synthesis, leading to conjugated polymers with high glass transition temperatures and excellent film-forming ability for applications in photovoltaics and sensors . The compound typically presents as a white to light yellow powder or crystal with a melting point of 155-159°C and is soluble in solvents like toluene . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-bromo-7-chloro-9,9-dimethylfluorene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrCl/c1-15(2)13-7-9(16)3-5-11(13)12-6-4-10(17)8-14(12)15/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTKHJVYKTOLTPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)Cl)C3=C1C=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrCl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

605630-37-3
Record name 2-Bromo-7-chloro-9,9-dimethyl-9H-fluorene
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Synthetic Methodologies for 2 Bromo 7 Chloro 9,9 Dimethyl 9h Fluorene and Derived Precursors

Preparative Routes to 2-Bromo-9,9-dimethyl-9H-fluorene Intermediates

The synthesis of the crucial intermediate, 2-bromo-9,9-dimethyl-9H-fluorene, can be approached via two principal pathways: the regioselective bromination of a 9,9-dimethylfluorene precursor or the geminal dimethylation of a 2-bromofluorene (B47209) precursor at the C9 position. Subsequent electrophilic chlorination of this intermediate at the C7 position, the other electronically activated site on the fluorene (B118485) core, yields the target compound, 2-bromo-7-chloro-9,9-dimethyl-9H-fluorene. The bromine substituent at C2, being a weakly deactivating but ortho-, para-directing group, effectively guides the incoming chloro-substituent to the C7 position.

Regioselective Bromination of 9,9-Dimethyl-9H-fluorene

This pathway commences with the 9,9-dimethylfluorene core, followed by a selective bromination reaction. The control of this electrophilic substitution is paramount to achieving the desired 2-monobromo product.

Achieving monobromination at the 2-position of the 9,9-dimethyl-9H-fluorene ring requires the use of mild brominating agents and controlled reaction conditions to prevent the formation of di- or polybrominated products. The 2- and 7-positions of the fluorene nucleus are the most electronically rich and, therefore, the most susceptible to electrophilic attack.

A common and effective strategy involves the use of N-bromosuccinimide (NBS) as the bromine source. nih.govnih.gov NBS is a convenient and safer alternative to liquid bromine for electrophilic aromatic bromination. nih.gov When reacted with electron-rich aromatic compounds, it can provide a high degree of regioselectivity. nih.govnih.gov The reaction is typically carried out in a polar aprotic solvent, such as acetonitrile (B52724) or dimethylformamide (DMF), which can facilitate the ionic mechanism required for electrophilic substitution over a radical pathway. nih.govnih.gov By carefully controlling the stoichiometry (using approximately one equivalent of NBS), monobromination can be favored.

Another reported method for the selective bromination of the fluorene core involves the use of 1,3-dibromo-5,5-dimethylhydantoin (B127087) (dibromohydantoin) in a solvent like propylene (B89431) carbonate. organicchemistrytutor.com This reagent also serves as a source of electrophilic bromine and can yield the 2-bromo derivative with high purity after recrystallization. organicchemistrytutor.com

The selectivity in electrophilic halogenation of fluorene is governed by the principles of electrophilic aromatic substitution. The fused benzene (B151609) rings of the fluorene system dictate that the C2 and C7 positions are the most activated towards electrophiles, analogous to the para-position of a biphenyl (B1667301) system. The gem-dimethyl group at the C9 position has a mild electron-donating inductive effect, which further activates the aromatic rings, but it does not alter the inherent preference for substitution at the 2- and 7-positions.

To achieve monohalogenation over dihalogenation (at the 2- and 7-positions), several factors are controlled:

Reagent Choice : Mild halogenating agents like NBS are preferred over elemental bromine with a strong Lewis acid, as the latter is highly reactive and more likely to lead to multiple substitutions. nih.govwikipedia.org

Stoichiometry : Limiting the amount of the halogenating agent to one molar equivalent or slightly more relative to the fluorene substrate is crucial.

Solvent : Polar solvents can stabilize the charged intermediates (arenium ions) formed during electrophilic substitution, influencing the reaction rate and selectivity. nih.gov For instance, using DMF as a solvent with NBS can lead to high levels of para-selectivity in the bromination of electron-rich aromatic compounds. nih.gov

Geminal Alkylation of 2-Bromofluorene Precursors at the 9-Position

An alternative and widely used route to 2-bromo-9,9-dimethyl-9H-fluorene begins with the commercially available 2-bromofluorene. This approach focuses on the alkylation of the acidic methylene (B1212753) protons at the C9 position.

The protons at the 9-position of fluorene are significantly acidic (pKa ≈ 22.6 in DMSO) due to the aromatic stabilization of the resulting fluorenyl anion. This acidity allows for deprotonation with a suitable base, followed by nucleophilic substitution with a methylating agent.

A common and effective protocol involves the use of a strong base such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). organicchemistrytutor.com The base deprotonates the 2-bromofluorene, and the resulting anion is then quenched with an excess of a methylating agent, typically iodomethane (B122720) (methyl iodide). organicchemistrytutor.comresearchgate.net To ensure dimethylation, the process is repeated, often in a one-pot reaction, where sufficient base and methylating agent are present to drive the reaction to completion. organicchemistrytutor.com

SubstrateBaseMethylating AgentSolventTemperature (°C)Yield (%)Reference
2-BromofluorenePotassium Hydroxide (KOH)Iodomethane (CH₃I)Dimethyl Sulfoxide (DMSO)30-35High organicchemistrytutor.com
2-BromofluoreneSodium Hydroxide (NaOH, 50% aq.)Iodomethane (CH₃I)Dimethyl Sulfoxide (DMSO)2098 chemistrytalk.org

This table is interactive and represents typical conditions for the 9,9-dimethylation of 2-bromofluorene.

Phase transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases (e.g., a solid base and an organic substrate in a nonpolar solvent). chemicalbook.com For the 9,9-dialkylation of fluorene derivatives, PTC offers enhanced efficiency, milder reaction conditions, and often higher yields by facilitating the transport of the hydroxide or alkoxide anion from the aqueous or solid phase into the organic phase where the fluorene substrate resides. chemistrytalk.orgchemicalbook.com

In this context, a quaternary ammonium (B1175870) salt, such as benzyl-triethyl-ammonium chloride (TEBAC) or tetrabutylammonium (B224687) bromide (TBAB), is used as the catalyst. chemistrytalk.org The catalyst's lipophilic cation pairs with the hydroxide anion, shuttling it into the organic phase to deprotonate the 2-bromofluorene. The resulting fluorenyl anion then reacts with the methylating agent (iodomethane) in the same phase. This catalytic cycle repeats, enabling the reaction to proceed smoothly and efficiently at or near room temperature, often with very high yields. chemistrytalk.org

A representative procedure involves stirring 2-bromofluorene in DMSO with a 50% aqueous sodium hydroxide solution and a catalytic amount of TEBAC. chemistrytalk.org After a short period to allow for deprotonation, methyl iodide is added, and the reaction is stirred for several hours to yield 2-bromo-9,9-dimethyl-9H-fluorene in near-quantitative yield. chemistrytalk.org This method avoids the need for strictly anhydrous conditions and often simplifies the workup procedure. chemicalbook.com

Introduction of the Chloro Substituent at the 7-Position to Form this compound

Direct selective chlorination of 2-bromo-9,9-dimethyl-9H-fluorene at the 7-position is challenging due to the difficulty in controlling the regioselectivity of electrophilic aromatic substitution on a pre-halogenated fluorene ring. Therefore, indirect methods are often employed, which involve the introduction of a different functional group that can be later converted to a chloro substituent.

While direct halogenation can be difficult to control for asymmetric products, a common strategy involves the nitration of a monosubstituted fluorene. For instance, the synthesis of the related compound, 2-bromo-7-nitro-9,9-dimethyl-9H-fluorene, has been documented. This nitro-substituted precursor is pivotal, as the nitro group can be chemically transformed into a chloro group.

A plausible synthetic pathway commencing from 9,9-dimethylfluorene would involve an initial bromination to yield 2-bromo-9,9-dimethylfluorene. Subsequent nitration of this compound would lead to the formation of 2-bromo-7-nitro-9,9-dimethyl-9H-fluorene. The nitro group at the 7-position can then be reduced to an amino group (7-amino-2-bromo-9,9-dimethyl-9H-fluorene). This amino-functionalized intermediate can then undergo a Sandmeyer reaction, a well-established method for converting an amino group into a chloro group via a diazonium salt intermediate. This multi-step, directed approach ensures the specific placement of the chloro substituent at the 7-position.

Convergent synthesis offers an alternative and often more efficient route to asymmetrically substituted fluorenes. This strategy involves the synthesis of separate, pre-functionalized fragments of the target molecule, which are then combined in the final steps. For this compound, this could involve the synthesis of a substituted biphenyl precursor that already contains the desired bromine and chlorine atoms in the correct positions.

This biphenyl derivative would then be cyclized to form the fluorene core. For example, a Suzuki coupling reaction between two appropriately substituted benzene derivatives could form the necessary biphenyl intermediate. Subsequent intramolecular cyclization, often through a Friedel-Crafts type reaction, would then yield the this compound. This method provides excellent control over the final substitution pattern, as the functionality is built into the precursors.

Convergent Synthetic Strategies for this compound

A typical multi-step convergent synthesis would begin with commercially available, appropriately substituted aromatic compounds. The reaction conditions for each step, such as the Suzuki coupling and the final cyclization, would need to be carefully optimized. This includes the choice of catalyst, solvent, temperature, and reaction time to maximize the yield and minimize the formation of byproducts.

Table 1: Example of a Multi-Step Convergent Synthesis Pathway

StepReactionReactantsKey Reagents/CatalystsProduct
1Suzuki Coupling4-bromophenylboronic acid, 1-chloro-4-iodobenzenePalladium catalyst, base4-bromo-4'-chlorobiphenyl
2Friedel-Crafts Alkylation4-bromo-4'-chlorobiphenyl, acetoneStrong acid catalyst (e.g., AlCl₃)This compound

This table represents a conceptual pathway and specific reagents and conditions would require experimental optimization.

Achieving high purity of the final compound is crucial, particularly for applications in materials science and electronics. Common purification techniques for fluorene derivatives include column chromatography and recrystallization.

Column Chromatography: This technique is effective for separating the desired product from unreacted starting materials and byproducts. A silica (B1680970) gel stationary phase is typically used, with a non-polar eluent system, such as a mixture of hexane (B92381) and dichloromethane.

Recrystallization: This is a highly effective method for obtaining crystalline solids of high purity. The crude product is dissolved in a suitable solvent at an elevated temperature, and then the solution is slowly cooled to allow for the formation of pure crystals. Solvents such as ethanol, methanol (B129727), or toluene (B28343) are often used for the recrystallization of fluorene derivatives. A patent for the related compound 9,9-dimethyl-2-bromofluorene describes a recrystallization process using methanol to obtain a high-purity product. google.com

Table 2: Purification Parameters for Dihalogenated Fluorenes

TechniqueStationary Phase/SolventTypical Eluent/ConditionsPurity Achieved
Column ChromatographySilica GelHexane/Dichloromethane gradient>98%
RecrystallizationMethanol/EthanolDissolution at boiling point, slow cooling to room temperature>99%

Scalability Considerations and Process Development in Synthetic Methodologies

The transition from a laboratory-scale synthesis to a larger, industrial-scale production requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

For the synthesis of this compound, key scalability considerations would include:

Reagent Cost and Availability: The cost and availability of starting materials and reagents become critical at larger scales.

Reaction Conditions: Reactions that require extreme temperatures or pressures can be challenging and expensive to scale up. The use of milder reaction conditions is preferable.

Work-up and Purification: Extraction and purification methods must be adapted for larger volumes. Recrystallization is often more amenable to large-scale production than chromatography.

Safety: A thorough safety assessment of all reaction steps is necessary to identify and mitigate any potential hazards associated with large-scale production.

Waste Management: The environmental impact of the synthesis must be considered, and strategies for minimizing and safely disposing of waste need to be developed.

Advanced Spectroscopic and Structural Characterization of 2 Bromo 7 Chloro 9,9 Dimethyl 9h Fluorene and Its Congeners

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic compounds, providing detailed information about the chemical environment of individual atoms.

The gem-dimethyl groups are expected to produce a sharp singlet, typically in the range of δ 1.4-1.5 ppm, unequivocally confirming the methylation at the C9 position. The aromatic region would be more complex due to the dissymmetric substitution pattern (bromo and chloro groups at positions 2 and 7). This would result in a set of coupled multiplets, likely in the range of δ 7.0-7.8 ppm. The exact chemical shifts and coupling constants would be influenced by the electron-withdrawing effects of the halogen substituents. For comparison, the aromatic protons of the parent 2-bromofluorene (B47209) molecule resonate in the range of δ 7.2-7.8 ppm. chemicalbook.com

Table 1: Predicted ¹H NMR Data for 2-Bromo-7-chloro-9,9-dimethyl-9H-fluorene

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Notes
Aromatic CH 7.0 - 7.8 Multiplets Complex pattern due to asymmetric substitution.

Note: This is a predicted data table based on the analysis of similar compounds.

The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. For this compound, the spectrum is expected to show distinct signals for each of the 15 carbon atoms. The presence of the two methyl groups would be confirmed by a signal in the aliphatic region, typically around δ 27-30 ppm. The quaternary carbon at the C9 position would appear further downfield, around δ 47-50 ppm.

The aromatic region will display a series of signals corresponding to the substituted and unsubstituted carbons of the fluorene (B118485) rings. The carbons directly bonded to the bromine and chlorine atoms (C2 and C7) would experience a significant downfield shift due to the electronegativity of the halogens. Their exact chemical shifts are influenced by the combined electronic effects of both substituents. The remaining aromatic carbons would resonate at chemical shifts characteristic of the fluorene skeleton, with slight variations due to the substituent effects.

Note: This is a predicted data table based on the analysis of similar compounds.

Vibrational Spectroscopy (IR) for Functional Group Identification and Structural Insights

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be dominated by absorptions corresponding to the aromatic C-H and C-C bonds, as well as the C-Br and C-Cl stretching vibrations.

The aromatic C-H stretching vibrations are expected to appear in the region of 3000-3100 cm⁻¹. The C-C stretching vibrations within the aromatic rings will give rise to a series of sharp bands between 1400 and 1600 cm⁻¹. The presence of the gem-dimethyl group will be evidenced by C-H stretching vibrations around 2850-2960 cm⁻¹ and bending vibrations near 1365-1385 cm⁻¹. The C-Br and C-Cl stretching vibrations are typically found in the fingerprint region of the spectrum, at lower wavenumbers, generally below 800 cm⁻¹. For instance, the IR spectrum of 9,9-dimethylfluorene shows characteristic peaks that would also be expected in its halogenated derivatives, albeit with shifts due to the electronic influence of the halogens. chemicalbook.com

Table 3: Predicted IR Absorption Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹)
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch (-CH₃) 2850 - 2960
Aromatic C=C Stretch 1400 - 1600
-CH₃ Bending 1365 - 1385
C-Cl Stretch < 800

Note: This is a predicted data table based on the analysis of similar compounds.

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. For this compound, the molecular formula is C₁₅H₁₂BrCl, with a calculated molecular weight of approximately 307.62 g/mol . calpaclab.com

The mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This would result in a cluster of peaks for the molecular ion, with the most intense peaks corresponding to [M]⁺, [M+2]⁺, and [M+4]⁺. The fragmentation pattern would likely involve the loss of the halogen atoms and methyl groups. Common fragmentation pathways for halogenated compounds include the loss of a halogen radical (Br• or Cl•) or a hydrogen halide molecule (HBr or HCl). miamioh.edu

Table 4: Predicted Mass Spectrometry Data for this compound

m/z Interpretation Notes
~306, 308, 310 Molecular ion cluster ([M]⁺) Isotopic pattern due to Br and Cl.
[M-15]⁺ Loss of a methyl radical (•CH₃)
[M-35]⁺ / [M-37]⁺ Loss of a chlorine radical (•Cl)

Note: This is a predicted data table based on general fragmentation patterns.

X-ray Crystallography Studies of Halogenated 9,9-Dimethylfluorene Analogues

X-ray crystallography provides the most definitive structural information by mapping the electron density of a single crystal, revealing precise bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not publicly available, the analysis of a closely related analogue, 2,7-dibromo-9,9-dimethyl-9H-fluorene, offers significant insights. researchgate.net

The study of 2,7-dibromo-9,9-dimethyl-9H-fluorene reveals that the fluorene core is essentially planar. researchgate.net In the crystal lattice, molecules of this analogue stack along the c-axis, with weak π–π interactions observed between symmetry-related molecules. researchgate.net This type of packing is crucial for understanding the material's properties, particularly in the context of organic electronics. It can be inferred that this compound would adopt a similar planar conformation and potentially exhibit comparable intermolecular interactions in the solid state.

Obtaining high-quality single crystals is a prerequisite for X-ray diffraction analysis. Several techniques are commonly employed for growing single crystals of fluorene derivatives. These methods often involve the slow cooling of a saturated solution, slow evaporation of the solvent, or vapor diffusion.

Slow Evaporation: A common and straightforward method involves dissolving the compound in a suitable solvent or solvent mixture and allowing the solvent to evaporate slowly over several days or weeks. This gradual increase in concentration promotes the formation of well-ordered crystals. nih.gov

Slow Cooling: This technique involves preparing a saturated solution of the compound at an elevated temperature and then allowing it to cool down slowly. The decrease in solubility upon cooling can lead to the growth of single crystals.

Vapor Diffusion: In this method, a solution of the compound is placed in a small open vial, which is then placed inside a larger sealed container containing a more volatile solvent in which the compound is less soluble. The slow diffusion of the "anti-solvent" vapor into the solution reduces the solubility of the compound, inducing crystallization.

The choice of solvent is critical and is often determined empirically. For fluorene derivatives, common solvents for crystallization include dichloromethane, n-hexane, and various alcohol-hydrocarbon mixtures. nih.gov

Analysis of Unit Cell Parameters and Space Group Symmetries

The crystal structure of fluorene derivatives is fundamental to understanding their solid-state properties, which are crucial for applications in materials science. A detailed crystallographic study of 2,7-dibromo-9,9-dimethyl-9H-fluorene, a symmetric congener of the title compound, reveals its crystal system, unit cell dimensions, and space group.

The analysis of 2,7-dibromo-9,9-dimethyl-9H-fluorene shows that it crystallizes in the orthorhombic system. The specific unit cell parameters have been determined with high precision. These parameters define the dimensions of the repeating unit in the crystal lattice.

Table 1: Unit Cell Parameters for 2,7-Dibromo-9,9-dimethyl-9H-fluorene

Parameter Value
a 17.097 (4) Å
b 11.161 (3) Å
c 6.9120 (17) Å
α 90°
β 90°
γ 90°
Volume 1319.0 (6) ų

Elucidation of Molecular Conformation in the Solid State (e.g., Planarity of the Fluorene Skeleton)

The conformation of the fluorene molecule in the solid state is a critical factor in determining its electronic behavior. For 2,7-dibromo-9,9-dimethyl-9H-fluorene, crystallographic analysis demonstrates that the fluorene skeleton is essentially planar. researchgate.net Due to the crystallographic m2m site symmetry of the molecule, all atoms of the fluorene core, with the exception of the methyl groups, lie on the same plane. researchgate.net This planarity facilitates π-electron delocalization across the aromatic system, a key feature for its use in electronic devices.

In contrast, other 9,9-disubstituted fluorene derivatives can exhibit slight deviations from planarity due to packing effects in the crystal lattice. For instance, in one polymorphic form of 9,9-dimethyl-9H-fluorene, a twisting of the fluorene unit results in an inclination angle of 5.8(2)° between the two benzene (B151609) rings. mdpi.com Similarly, the fluorene unit in 9,9-bis(hydroxymethyl)-9H-fluorene displays a slight twist, with an angle of inclination of 5.1(1)° between the two benzene rings. mdpi.com

Investigation of Intermolecular Interactions (e.g., Weak π–π Interactions, Centroid-to-Centroid Distances)

The packing of molecules in a crystal is governed by various intermolecular interactions. In the case of aromatic compounds like fluorene derivatives, weak π–π interactions play a significant role. In the crystal structure of 2,7-dibromo-9,9-dimethyl-9H-fluorene, symmetry-related molecules stack along the c-axis, indicative of such interactions. researchgate.net

A key parameter used to quantify these interactions is the centroid-to-centroid distance between adjacent aromatic rings. For 2,7-dibromo-9,9-dimethyl-9H-fluorene, this distance is measured to be 3.8409 (15) Å. researchgate.net This distance is characteristic of weak π–π stacking interactions, which are crucial for charge transport in organic semiconductors. These interactions create pathways for electrons to move between molecules, influencing the material's conductivity.

Analysis of Solvent Inclusion and Disorder Phenomena in Crystal Structures

The crystallization process of fluorene derivatives can sometimes lead to the inclusion of solvent molecules within the crystal lattice, forming solvates. This phenomenon was observed in the case of 9,9-bis(hydroxymethyl)-9H-fluorene, where crystallization from a toluene (B28343)/ethanol mixture resulted in a solvent inclusion compound with toluene. mdpi.com The stoichiometric ratio of the host (fluorene derivative) to the guest (toluene) was found to be 2:1. mdpi.com The asymmetric unit of the unit cell in this solvate contains four crystallographically independent molecules of the fluorene derivative and two molecules of toluene. mdpi.com

Disorder is another phenomenon that can occur in the crystal structures of fluorene derivatives. This can be either static, where molecules occupy slightly different positions from cell to cell, or dynamic, involving thermal motion. In co-crystalline complexes of fluorene with electron-withdrawing molecules, the fluorene moiety has been observed to be disordered over two symmetry-related positions. mdpi.comresearchgate.net This disorder can complicate the precise determination of bond lengths and angles but also provides insight into the flexibility of the molecule within the crystal lattice. mdpi.comresearchgate.net

Electronic Structure and Photophysical Properties of 2 Bromo 7 Chloro 9,9 Dimethyl 9h Fluorene Based Materials

Theoretical and Computational Investigations of Electronic Structure

Theoretical and computational chemistry provide powerful tools to predict and understand the electronic structure and properties of organic materials like 2-bromo-7-chloro-9,9-dimethyl-9H-fluorene. These methods are particularly valuable for designing new materials with tailored optical and electronic characteristics for applications in organic electronics.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. For fluorene (B118485) derivatives, DFT calculations are routinely employed to determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the electronic and optical properties of a material.

The HOMO level is associated with the electron-donating ability of a molecule, while the LUMO level relates to its electron-accepting ability. In the context of this compound, the halogen substituents (bromine and chlorine) are expected to influence the HOMO and LUMO energy levels. Generally, the introduction of electron-withdrawing halogen atoms tends to lower both the HOMO and LUMO energy levels. This effect can impact the material's charge injection and transport properties in electronic devices.

Computational MethodBasis SetCalculated HOMO (eV)Calculated LUMO (eV)HOMO-LUMO Gap (eV)
B3LYP6-31G(d)-5.85-2.453.40
PBE06-311+G(d,p)-5.92-2.383.54
M06-2Xdef2-TZVP-6.10-2.253.85

This table is for illustrative purposes only and does not represent actual data for this compound.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited state properties of molecules. It is a powerful tool for understanding the absorption and emission of light by organic materials. TD-DFT calculations can predict the energies of electronic transitions, which correspond to the absorption of photons, and the nature of the excited states involved.

For a molecule like this compound, TD-DFT can be used to simulate its UV-visible absorption spectrum. The calculations would reveal the primary electronic transitions, such as the transition from the HOMO to the LUMO (π-π* transition), which is typically the lowest energy transition and corresponds to the longest wavelength absorption band. The oscillator strength, also calculated by TD-DFT, provides a measure of the intensity of a particular electronic transition.

Based on TD-DFT calculations, it is possible to predict the wavelength of maximum absorption (λmax) and, with further calculations, the wavelength of maximum emission (fluorescence). These predictions are crucial for assessing the potential of a material in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The halogen substituents on the fluorene core are expected to cause a bathochromic (red) shift in the absorption and emission spectra compared to the unsubstituted 9,9-dimethylfluorene. This is due to the extension of the π-conjugated system and the influence of the halogens on the molecular orbitals.

The following table illustrates the kind of data that would be generated from TD-DFT calculations for a hypothetical fluorene derivative.

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)
S0 → S1 (HOMO → LUMO)3.253810.85
S0 → S2 (HOMO-1 → LUMO)3.603440.12
S0 → S3 (HOMO → LUMO+1)3.853220.05

This table is for illustrative purposes only and does not represent actual data for this compound.

Charge Carrier Transport Mechanisms in Fluorene Architectures

The efficiency of organic electronic devices is highly dependent on the ability of charge carriers (electrons and holes) to move through the material. In fluorene-based materials, charge transport is a complex process influenced by both intramolecular and intermolecular factors.

In many organic semiconductors, charge transport occurs via a "hopping" mechanism, where a charge carrier moves between adjacent molecules. The rate of this hopping is influenced by two key parameters: the electronic coupling (or transfer integral) between the molecules and the reorganization energy.

Theoretical models, often based on Marcus theory, are used to estimate charge mobility. These models require input from quantum chemical calculations, such as the electronic coupling between molecular pairs and the reorganization energy, which is the energy required to distort the geometry of a molecule upon accepting a charge.

For fluorene derivatives, theoretical modeling can help to understand how substitutions, such as the bromo and chloro groups in this compound, affect charge mobility. These substituents can alter the electronic structure and molecular geometry, thereby influencing both the electronic coupling and reorganization energy.

The arrangement of molecules in the solid state, known as molecular packing, plays a crucial role in determining the charge transport efficiency of organic materials. researchgate.net The efficiency and quality of devices like OLEDs have been shown to be critically dependent on the stacking mode of the fluorene motif. researchgate.net Favorable π-π stacking between adjacent fluorene cores can lead to strong electronic coupling and efficient charge transport pathways.

The supramolecular structure is influenced by intermolecular interactions, such as van der Waals forces and, in some cases, halogen bonding. The 9,9-dimethyl groups on the fluorene core are introduced to prevent excessive aggregation and to improve solubility, but they also influence the molecular packing. In the crystal structure of similar molecules like 2,7-dibromo-9,9-dimethyl-9H-fluorene, weak π–π interactions between symmetry-related molecules lead to stacking along a crystal axis. researchgate.net The nature of the halogen substituents can also affect the packing arrangement and, consequently, the charge transport properties.

Role of Halogen and Alkyl Substituents on Charge Injection and Transport Characteristics

The charge injection and transport capabilities of organic semiconductors are paramount to the performance of electronic devices. In this compound, the bromo, chloro, and dimethyl groups at the C2, C7, and C9 positions, respectively, play a crucial role in defining these characteristics.

The introduction of halogen atoms (bromine and chlorine) at the C2 and C7 positions of the fluorene core significantly influences the electronic properties of the molecule. Halogens are electron-withdrawing groups, and their presence generally leads to a lowering of both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This can have a profound impact on charge injection from electrodes into the organic material. A deeper HOMO level can facilitate better energy level alignment with the work function of common anodes (like indium tin oxide), thereby improving hole injection. Conversely, a stabilized LUMO level can enhance electron injection from the cathode.

The dimethyl groups at the C9 position serve a dual purpose. Firstly, they prevent the formation of undesirable low-energy emission sites, known as keto defects or fluorenone defects, which can occur at the C9 position in unsubstituted fluorenes and lead to green emission, detracting from the desired blue emission. Secondly, the bulky dimethyl groups provide steric hindrance that can disrupt intermolecular π-π stacking. While strong π-π stacking can be beneficial for charge transport, excessive aggregation can lead to excimer formation and a red-shift in emission, which is often undesirable for blue-emitting materials. The dimethyl groups, therefore, help to maintain the desired emission color and improve the morphological stability of thin films. However, this disruption of intermolecular interactions can also lead to lower charge carrier mobility compared to more planar molecules. Therefore, a balance must be struck between achieving color purity and maintaining efficient charge transport.

Table 1: Comparison of Calculated Charge Transport Properties for Halogenated Organic Semiconductors

CompoundReorganization Energy (eV)Charge Transfer Integral (eV)Calculated Hole Mobility (cm²/V·s)
Cl-triphenyleneData not available0.2111.015
F-triphenyleneData not available0.0400.061

Note: Data is for related halogenated aromatic systems and is intended to illustrate the potential impact of different halogen substituents. Specific values for this compound are not available in the cited literature.

Photoluminescence Properties and Exciton (B1674681) Behavior

The photoluminescence properties of this compound are central to its potential applications in light-emitting devices. These properties are intrinsically linked to the electronic structure and are heavily influenced by the substituents on the fluorene core.

Fluorene derivatives are known for their high fluorescence efficiency, and this is a primary reason for their widespread use as blue emitters in OLEDs. The PLQY is a measure of the efficiency of the emission process, representing the ratio of photons emitted to photons absorbed. While specific PLQY data for this compound is not explicitly reported in the available literature, studies on similar 2,7-disubstituted fluorene derivatives provide valuable insights.

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon arises from the differential solvation of the ground and excited states of the molecule. Fluorene derivatives, particularly those with push-pull character (electron-donating and electron-withdrawing groups), can exhibit significant solvatochromism. nih.gov

In the case of this compound, the halogen substituents are weakly electron-withdrawing. While not a classic push-pull system, the molecule possesses a certain degree of polarity. The emission spectrum of such a molecule is expected to show some dependence on the polarity of the solvent. In more polar solvents, the excited state, which is typically more polar than the ground state, will be stabilized to a greater extent, leading to a red-shift in the emission wavelength. mdpi.com This effect has been observed in other fluorene derivatives where the emission peak wavelength and decay time are strongly dependent on the dielectric constant of the solvent, suggesting a polar excited state with charge-transfer character. rsc.org The extent of this solvatochromic shift can provide information about the change in dipole moment upon excitation.

Table 2: Solvatochromic Emission Data for a Fluorene-Linked Fluorophore

SolventEmission Maximum (nm)
Dioxane421
Methanol (B129727)544

Note: This data is for a different solvatochromic fluorene derivative and illustrates the potential range of emission tuning due to solvent polarity. nih.gov The specific solvatochromic behavior of this compound would require experimental verification.

Upon photoexcitation, an electron is promoted to a higher energy level, creating an exciton (an electron-hole pair). The fate of this exciton determines the photophysical properties of the material. In fluorene-based materials, exciton dynamics are complex and occur on ultrafast timescales. uea.ac.uk

In isolated molecules or in dilute solutions, the exciton is typically localized on a single fluorene unit. Following excitation, the exciton undergoes rapid vibrational relaxation to the lowest excited singlet state (S1) before emitting a photon (fluorescence) or undergoing non-radiative decay.

In the solid state, such as in a thin film, intermolecular interactions become significant. Excitons can migrate from one molecule to another through processes like Förster Resonance Energy Transfer (FRET) or Dexter energy transfer. The rate of this energy transfer depends on the spectral overlap between the emission of the donor and the absorption of the acceptor, as well as their spatial proximity and relative orientation. The halogen and dimethyl substituents on this compound will influence the packing of the molecules in the solid state, which in turn will affect the efficiency of these energy transfer processes.

Exciton recombination is the process where the electron and hole of the exciton recombine. In fluorescent materials, this recombination primarily occurs from the singlet excited state, leading to light emission. However, in OLEDs, both singlet and triplet excitons are formed during electrical excitation. The recombination of triplet excitons is spin-forbidden and typically does not lead to light emission in conventional fluorescent materials. This limits the internal quantum efficiency of fluorescent OLEDs to 25%. The presence of heavy atoms like bromine can facilitate intersystem crossing from the singlet to the triplet state, which could potentially be harnessed in phosphorescent or thermally activated delayed fluorescence (TADF) applications, although this would require specific molecular design beyond simple halogenation.

Achieving stable and efficient deep blue emission is a significant challenge in the development of OLEDs for display and lighting applications. Fluorene-based materials are promising candidates for deep blue emitters due to their wide bandgap. The emission wavelength of fluorene derivatives can be tuned by modifying their chemical structure.

For this compound, the emission wavelength is primarily determined by the energy gap between the HOMO and LUMO. The electron-withdrawing nature of the bromo and chloro substituents is expected to lower both the HOMO and LUMO levels. The net effect on the energy gap, and thus the emission wavelength, will depend on the relative stabilization of these two orbitals. Generally, attaching electron-withdrawing groups to the fluorene core can lead to a blue-shift in the emission compared to the unsubstituted fluorene.

A key strategy for achieving deep blue emission is to maintain a large HOMO-LUMO gap. This can be accomplished by avoiding extensive π-conjugation with strongly electron-donating or electron-accepting groups that would narrow the gap. The use of two different halogens, bromine and chlorine, might offer a finer control over the electronic properties compared to disubstitution with the same halogen.

Furthermore, controlling the intermolecular interactions in the solid state is crucial for maintaining a deep blue emission color. As discussed, the dimethyl groups at the C9 position help to prevent aggregation-induced red-shifts. The halogen atoms can also influence the packing of the molecules, and a structure that hinders strong π-π stacking will be beneficial for preserving the emission characteristics of the individual molecules. The design of novel donor-π-acceptor fluorophores based on a 9,9-dimethylfluorene bridge has been shown to be an effective strategy for achieving deep-blue electroluminescence with high efficiency. rsc.org While this compound does not have strong donor groups, the principles of tuning the electronic structure and controlling intermolecular interactions remain relevant for optimizing its emission properties for deep blue applications.

Chemical Reactivity and Derivatization Strategies for 2 Bromo 7 Chloro 9,9 Dimethyl 9h Fluorene

Regioselective Cross-Coupling Reactions at Halogenated Positions

The difference in reactivity between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds is the key to the regioselective functionalization of 2-bromo-7-chloro-9,9-dimethyl-9H-fluorene. The C-Br bond is weaker and more susceptible to oxidative addition by a transition metal catalyst, such as palladium, than the stronger C-Cl bond. This intrinsic reactivity difference allows for selective coupling at the C2 position (bromine) while leaving the C7 position (chlorine) available for a subsequent, often more forcing, reaction condition.

The Suzuki-Miyaura reaction is a powerful and widely used method for forming carbon-carbon bonds, typically between an organoboron compound and an organic halide. For this compound, this reaction can be tuned to selectively couple at the C-Br bond. The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the arylated or heteroarylated product. wikipedia.org

The choice of palladium catalyst and associated ligands is critical for achieving high efficiency and regioselectivity in the Suzuki-Miyaura coupling of dihaloarenes. While standard catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, modern catalyst systems employing bulky, electron-rich phosphine (B1218219) ligands often provide superior results, especially for less reactive halides.

For the selective arylation of this compound, the goal is to identify a catalyst system that readily activates the C-Br bond without disturbing the C-Cl bond. The selection of the ligand can influence the reactivity. For instance, ligands like triphenylphosphine (B44618) (PPh₃) are commonly used, but more specialized ligands such as those from the biarylphosphine class (e.g., SPhos, XPhos) can offer improved performance. The choice of base and solvent is also crucial; inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are frequently employed in solvents such as dioxane, toluene (B28343), or dimethylformamide (DMF), often with the addition of water. wikipedia.orgrsc.org

Below is a representative table illustrating how different catalyst systems could be optimized for the selective monocoupling reaction with 4-methoxyphenylboronic acid.

Table 1. Optimization of Catalyst Systems for Selective Suzuki-Miyaura Coupling at the C-Br Position.EntryCatalyst (mol%)Ligand (mol%)BaseSolventYield of Monocoupled Product (%)1Pd(PPh₃)₄ (3)N/AK₂CO₃Toluene/H₂O752Pd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O923Pd₂(dba)₃ (1)XPhos (3)Cs₂CO₃Toluene884PdCl₂(dppf) (3)N/ANa₂CO₃DMF/H₂O81

The Suzuki-Miyaura reaction is renowned for its broad substrate scope and tolerance of a wide array of functional groups. nih.gov In the context of coupling with this compound, a variety of aryl- and heteroarylboronic acids can be employed. The reaction is generally compatible with both electron-rich and electron-poor boronic acids.

Functional groups such as esters, ketones, nitriles, and nitro groups on the boronic acid partner are typically well-tolerated, making the reaction highly versatile for building complex molecular architectures. Steric hindrance on the boronic acid, such as ortho substituents, can sometimes slow the reaction but can often be overcome by using more active catalyst systems or longer reaction times. nih.gov This allows for the synthesis of a diverse library of 2-aryl-7-chloro-9,9-dimethyl-9H-fluorene derivatives, which can serve as intermediates for further functionalization at the C7-chloro position.

The Negishi cross-coupling reaction, which pairs an organic halide with an organozinc reagent, is another cornerstone of C-C bond formation. wikipedia.org It offers a complementary approach to the Suzuki-Miyaura reaction and is particularly useful for introducing alkyl, alkenyl, and alkynyl groups, in addition to aryl and heteroaryl moieties. The reactivity of organozinc reagents can be milder than that of other organometallics, leading to high functional group tolerance.

A key step in the Negishi coupling is the preparation of the organozinc reagent. For this compound, the organozinc reagent would be synthesized regioselectively at the more reactive C-Br bond. This is typically achieved through the direct insertion of activated zinc metal into the C-Br bond. The activation of zinc is crucial for this process and can be accomplished using various methods, such as treatment with 1,2-dibromoethane (B42909) or trimethylsilyl (B98337) chloride. nih.gov

A highly effective modern protocol involves the use of zinc dust in the presence of lithium chloride (LiCl) in a solvent like tetrahydrofuran (B95107) (THF). organic-chemistry.org LiCl aids in the solubilization of the organozinc species as it forms, preventing it from passivating the metal surface and thus facilitating the reaction. nih.gov This method allows for the efficient and selective formation of 7-chloro-9,9-dimethyl-9H-fluoren-2-ylzinc bromide, which can then be used in the subsequent coupling step without isolation.

Similar to the Suzuki-Miyaura reaction, the Negishi coupling exhibits excellent chemoselectivity for the C-Br bond over the C-Cl bond in asymmetrically dihalogenated substrates. The oxidative addition of the palladium(0) catalyst to the C-Br bond is significantly faster than its addition to the C-Cl bond. This allows for the selective formation of a C(sp²)-C(sp²) or C(sp²)-C(sp³) bond at the C2 position of the fluorene (B118485) core.

This inherent selectivity is a powerful tool for sequential derivatization. After the initial Negishi coupling at the C2 position, the remaining chloro group at C7 can be targeted in a second cross-coupling reaction, often under more vigorous conditions (e.g., using a different catalyst, ligand, or higher temperature), to introduce a second, different substituent. This stepwise approach provides precise control over the final structure of the disubstituted fluorene derivative. wikipedia.orgnih.gov

Other Transition Metal-Catalyzed Cross-Couplings (e.g., Kumada, Stille, Heck)

Beyond the widely used Suzuki and Sonogashira reactions, other transition metal-catalyzed cross-coupling reactions such as Kumada, Stille, and Heck couplings offer additional pathways for the derivatization of this compound. These methods provide alternative routes to introduce a diverse range of functional groups, further expanding the synthetic utility of this fluorene derivative.

The Kumada coupling reaction, which employs a Grignard reagent as the organometallic nucleophile, is a powerful tool for the formation of carbon-carbon bonds. 20.210.105 Typically catalyzed by nickel or palladium complexes, this reaction can be used to introduce alkyl, vinyl, or aryl groups at the halogenated positions of the fluorene core. Due to the higher reactivity of the C-Br bond compared to the C-Cl bond, regioselective coupling can be achieved under carefully controlled conditions. This allows for the stepwise introduction of different substituents at the C2 and C7 positions.

The Stille reaction utilizes organostannanes as coupling partners and is known for its tolerance of a wide variety of functional groups. nih.gov Palladium catalysts are most commonly employed in this reaction. The differential reactivity of the C-Br and C-Cl bonds in this compound can be exploited to achieve selective monosubstitution at the more reactive C2 position. Subsequent coupling at the C7 position can then be carried out under more forcing conditions or by using a more reactive organostannane.

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. ntu.edu.sg This reaction is particularly useful for the introduction of vinyl groups, which can serve as points for further polymerization or as components of extended π-conjugated systems. Similar to other cross-coupling reactions, the C-Br bond of this compound is expected to be more reactive than the C-Cl bond, allowing for regioselective vinylation at the C2 position.

Table 1: Representative Conditions for Transition Metal-Catalyzed Cross-Coupling Reactions of Dihalo-fluorene Derivatives

Coupling ReactionCatalystLigandBaseSolventTemperature (°C)Coupling PartnerRef.
Kumada NiCl₂(dppp)dppp-THFRefluxAryl-MgBr 20.210.105
Stille Pd(PPh₃)₄PPh₃-Toluene110Aryl-SnBu₃ nih.gov
Heck Pd(OAc)₂P(o-tol)₃Et₃NDMF100Styrene ntu.edu.sg

This table presents typical conditions for cross-coupling reactions involving dihalo-fluorene derivatives, which can be considered analogous to the reactivity of this compound.

Functionalization for Specific Applications

The ability to selectively functionalize this compound at its C2 and C7 positions makes it a valuable precursor for materials with tailored properties for specific applications in optoelectronics.

Introduction of Charge-Transporting Moieties (e.g., Carbazole)

Carbazole (B46965) and its derivatives are well-known for their excellent hole-transporting properties and are frequently incorporated into organic light-emitting diodes (OLEDs) and other electronic devices. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds and is a key method for introducing carbazole moieties onto the fluorene core. wikipedia.orgnih.gov By reacting this compound with carbazole in the presence of a palladium catalyst and a suitable base, carbazole units can be attached at either the C2 or C7 position, or both. The selective functionalization at the more reactive C-Br bond allows for the synthesis of asymmetric molecules with a single carbazole substituent.

The introduction of carbazole units can significantly influence the electronic properties of the resulting molecule, including its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for efficient charge injection and transport in electronic devices.

Table 2: Buchwald-Hartwig Amination for the Synthesis of Carbazole-Functionalized Fluorenes

Aryl HalideAmineCatalystLigandBaseSolventTemperature (°C)
Aryl BromideCarbazolePd₂(dba)₃XPhosNaOtBuToluene100
Aryl ChlorideCarbazolePd(OAc)₂SPhosK₃PO₄t-BuOH110

This table provides representative conditions for the Buchwald-Hartwig amination, a key reaction for introducing carbazole moieties onto aryl halides like this compound.

Incorporation of Emissive or Electroactive Units for Optoelectronic Functionality

The fluorene core itself is a blue-light emitter, but its emission properties can be tuned by the introduction of various emissive or electroactive units. By strategically coupling different aromatic or heterocyclic moieties to the 2- and 7-positions of this compound, the emission color can be shifted across the visible spectrum. This is often achieved by creating donor-acceptor (D-A) type structures, where the fluorene unit acts as a donor or part of the conjugated bridge, and the attached group acts as an acceptor. This intramolecular charge transfer (ICT) can lead to red-shifted emission compared to the parent fluorene.

Furthermore, the introduction of specific electroactive units can impart other desirable properties, such as improved electron or hole injection/transport, enhanced thermal stability, and better film-forming properties, all of which are critical for the performance of organic electronic devices.

Polymerization and Oligomerization of this compound as a Monomer

The bifunctional nature of this compound, with its two reactive halogenated sites, makes it an excellent monomer for the synthesis of conjugated polymers and oligomers through various polycondensation reactions.

Synthesis of Conjugated Polymers with Controlled Architectures

The synthesis of conjugated polymers from this compound can be achieved through transition metal-catalyzed polycondensation reactions, most notably Suzuki polycondensation . mdpi.comunimib.it In this process, the dihalo-fluorene monomer is reacted with a diboronic acid or diboronic ester comonomer in the presence of a palladium catalyst and a base. The choice of comonomer is crucial as it determines the chemical structure and, consequently, the electronic and optical properties of the resulting polymer.

A powerful strategy for fine-tuning the properties of conjugated polymers is the synthesis of alternating copolymers. By copolymerizing this compound with different aromatic or heterocyclic diboronic acid comonomers, a wide range of alternating copolymers can be prepared. 20.210.105gatech.edunih.gov The electronic properties of these copolymers, such as their band gap, HOMO/LUMO energy levels, and charge carrier mobility, can be systematically varied by changing the chemical nature of the comonomer. For example, incorporating an electron-donating comonomer can raise the HOMO level of the polymer, while an electron-withdrawing comonomer can lower the LUMO level. This ability to tune the electronic properties is essential for optimizing the performance of these materials in applications such as OLEDs, organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). wikipedia.org

Table 3: Influence of Comonomer on the Electronic Properties of Fluorene-Based Alternating Copolymers

Fluorene MonomerComonomer (Diboronic Acid)Resulting CopolymerEffect on Electronic PropertiesPotential Application
2,7-Dihalo-9,9-dialkylfluoreneBenzene (B151609)Poly(fluorene-alt-phenylene)Wide band gap, deep blue emissionBlue OLEDs
2,7-Dihalo-9,9-dialkylfluoreneThiophenePoly(fluorene-alt-thiophene)Lower band gap, improved hole mobilityOPVs, OFETs
2,7-Dihalo-9,9-dialkylfluoreneBenzothiadiazolePoly(fluorene-alt-benzothiadiazole)Narrow band gap, red-shifted emissionFull-color displays, OPVs
2,7-Dihalo-9,9-dialkylfluoreneCarbazolePoly(fluorene-alt-carbazole)Enhanced hole transportOLEDs, Perovskite Solar Cells

This table illustrates how the choice of comonomer in the synthesis of alternating copolymers with a dihalo-fluorene monomer can be used to tune the electronic properties for various optoelectronic applications.

Statistical Copolymers for Blended Functionalities and Performance

The synthesis of statistical copolymers is a powerful method to achieve a random distribution of different monomer units along a polymer chain, thereby averaging the properties of the constituent homopolymers. This approach is widely employed to fine-tune the electronic and physical characteristics of materials, such as solubility, film morphology, and charge transport properties.

In the context of fluorene-based polymers, statistical copolymerization is often accomplished through palladium-catalyzed cross-coupling reactions like the Suzuki or Stille coupling. These methods allow for the incorporation of various aromatic comonomers alongside a fluorene derivative to modulate the final properties of the copolymer.

For this compound, its bifunctional nature with two distinct halogen atoms suggests potential for controlled reactivity in copolymerization. The differential reactivity of the C-Br and C-Cl bonds under specific catalytic conditions could theoretically be exploited. For instance, the C-Br bond is generally more reactive in palladium-catalyzed cross-coupling reactions than the C-Cl bond. This could allow for selective reaction at the bromine-substituted position, followed by a subsequent polymerization step involving the chlorine-substituted position.

However, a thorough search of scientific literature reveals no specific studies on the synthesis or characterization of statistical copolymers derived from this compound. There is no available data on its reactivity ratios with other comonomers, which are crucial for understanding the resulting copolymer composition and microstructure. Consequently, no research findings or data tables on the blended functionalities and performance of such statistical copolymers can be presented.

End-Capping Strategies and Molecular Weight Control in Polymer Synthesis

End-capping is a critical technique in polymer synthesis to control the molecular weight and to enhance the stability and performance of the resulting polymer. By introducing a monofunctional reagent that reacts with the growing polymer chain ends, the polymerization is terminated. This process not only allows for the precise control of the polymer chain length but can also be used to introduce specific functional groups at the chain ends, which can influence properties such as solubility, processability, and device lifetime in organic electronics.

In the synthesis of polyfluorenes via step-growth polymerization methods like Suzuki coupling, the stoichiometry of the monomers is a primary determinant of the molecular weight. The introduction of a monofunctional "chain stopper" or "end-capper" is a common strategy to achieve better control over the degree of polymerization and to reduce the polydispersity of the resulting polymer.

Theoretically, this compound could act as a monofunctional reagent if one of its halogen atoms is selectively reacted. For example, if it were to be used in a polymerization reaction where only the bromo group participates in the chain growth, the chloro group would remain as a terminal functionality. Conversely, if a polymerization is designed to react with the chloro group, the bromo group would cap the chain.

Despite this theoretical potential, there is a lack of published research demonstrating the use of this compound as an end-capping agent in polymer synthesis. Scientific studies detailing its effectiveness in controlling molecular weight or the properties of the resulting end-capped polymers are not available. Therefore, no detailed research findings or data tables can be provided for this application.

Applications of 2 Bromo 7 Chloro 9,9 Dimethyl 9h Fluorene Based Materials in Organic Electronic Devices

Organic Light-Emitting Diodes (OLEDs)

The 9,9-dimethyl-9H-fluorene unit is a cornerstone in the development of materials for organic electronics due to its rigid, planar structure, high thermal stability, and efficient blue fluorescence. The specific compound, 2-bromo-7-chloro-9,9-dimethyl-9H-fluorene, serves as a versatile precursor for creating a wide array of functional organic molecules. The bromine and chlorine atoms at the 2 and 7 positions are key reactive sites, allowing for the strategic attachment of various functional groups through well-established chemical reactions like Suzuki and Sonogashira cross-coupling. This derivatization is crucial for fine-tuning the optoelectronic properties of the resulting materials for specific roles within an Organic Light-Emitting Diode (OLED).

Emitter Materials for High-Efficiency Blue Light Emission

The development of stable and efficient deep-blue emitters remains a significant challenge in OLED technology. Materials derived from the this compound core are promising candidates for this application. By attaching specific chromophoric groups, such as anthracene (B1667546) or pyrene (B120774) derivatives, to the fluorene (B118485) backbone, it is possible to synthesize molecules that emit light in the desired blue region of the spectrum. nih.gov The fluorene unit itself provides a high photoluminescence quantum yield (PLQY), which is a fundamental requirement for an efficient emitter. nih.govresearchgate.net The substituents at the C2 and C7 positions play a critical role in modulating the energy levels (HOMO/LUMO) and the emission color of the final compound. mdpi.com

Key performance parameters for blue OLEDs include external quantum efficiency (EQE), luminance efficiency, power efficiency, and color purity, which is defined by the Commission Internationale de l'Eclairage (CIE) coordinates. For deep-blue emitters, a CIEy coordinate below 0.10 is highly desirable for display applications. The design of molecules based on the this compound scaffold aims to optimize these parameters by controlling the molecular structure. For instance, creating asymmetric molecules can help achieve stable amorphous films, which are beneficial for device longevity and efficiency. mdpi.com

Below is a table summarizing the performance of representative blue OLEDs that utilize various fluorene-based emitters, illustrating the typical performance targets for materials synthesized from precursors like this compound.

Emitter TypeMax. EQE (%)Luminance Efficiency (cd/A)Power Efficiency (lm/W)CIE (x, y)Reference
Non-doped TPO-AP4.265.49-- nih.gov
V-MFCz based1.913.131.7(0.16, 0.08) rsc.org
Non-doped TP-ASF-5.172.39(0.17, 0.31) mdpi.com
Doped Pyrene-Benzimidazole4.3--(0.148, 0.130) nih.gov

A common issue with planar aromatic molecules like fluorene is aggregation-caused quenching (ACQ). In the solid state, these molecules tend to stack together (π-π stacking), which leads to the formation of non-emissive excimers and a significant drop in fluorescence efficiency. nih.gov A primary strategy to counteract ACQ is to introduce bulky, three-dimensional substituents at the reactive 2 and 7 positions of the fluorene core.

Starting with this compound, large side groups such as spiro-configured moieties or terphenyl groups can be attached. mdpi.com These bulky additions act as steric hindrances, physically preventing the planar fluorene cores from getting close to one another. This disruption of intermolecular packing preserves the individual molecule's emissive properties in the solid film, leading to a high PLQY and, consequently, more efficient OLED devices. The 9,9-dimethyl substitution on the fluorene bridge itself contributes to this effect by increasing the torsion angle between adjacent monomer units in a polymer chain, further inhibiting aggregation.

Host Materials for Phosphorescent and Fluorescent Emitters in OLEDs

In many high-efficiency OLEDs, the emissive layer consists of a host material doped with a small percentage of a guest emitter. The this compound precursor is also highly suitable for designing advanced host materials. A key requirement for a host material, particularly for phosphorescent OLEDs (PhOLEDs), is a high triplet energy level (T1). The host's T1 must be higher than that of the phosphorescent guest to prevent back energy transfer and ensure that all excitons are efficiently transferred to the emitter. The inherent wide bandgap of the fluorene core makes it an excellent platform for building high-triplet-energy host materials. rsc.orgresearchgate.net

Efficient energy transfer from the host to the guest is paramount for the performance of doped OLEDs. In these systems, charge carriers recombine on the host molecules, forming excitons (excited states). This energy is then transferred to the guest emitter molecules, which subsequently release the energy as light.

There are two primary mechanisms for this energy transfer:

Förster Resonance Energy Transfer (FRET): This is a long-range, non-radiative transfer mechanism dominant in fluorescent systems. It relies on the dipole-dipole coupling between the host and guest and requires significant spectral overlap between the host's emission spectrum and the guest's absorption spectrum.

Dexter Energy Transfer: This is a short-range mechanism requiring wavefunction overlap between the host and guest, essentially involving an electron exchange. It is the dominant mechanism for transferring triplet excitons in phosphorescent OLEDs.

When designing host materials from this compound, the attached side groups are chosen not only to ensure a high triplet energy but also to facilitate good morphological compatibility with the guest dopant, ensuring the close molecular proximity required for efficient Dexter transfer.

An ideal host material should possess bipolar charge transport capabilities, meaning it can efficiently transport both holes and electrons. Balanced charge transport ensures that the recombination of holes and electrons occurs predominantly within the emissive layer, maximizing the creation of excitons on the host molecules and leading to higher device efficiency and stability.

The this compound scaffold provides a unique opportunity to engineer bipolar properties within a single molecule. This can be achieved by attaching an electron-donating (hole-transporting) moiety, such as a carbazole (B46965) or triphenylamine (B166846) group, to one of the reactive sites (e.g., the C2 position) and an electron-accepting (electron-transporting) moiety, like an oxadiazole or triazine derivative, to the other reactive site (C7). This creates an intramolecular donor-acceptor structure, which promotes more balanced injection and transport of both charge carrier types.

Below is a table of representative fluorene-based host materials and the performance of OLEDs using them.

Host Material TypeDopantMax. EQE (%)Luminance Efficiency (cd/A)Device ColorReference
Spirobenzofluorene-anthraceneDSA-Ph-7.03Blue rsc.orgresearchgate.net
Anthracene-based3Me-1Bu-TPPDA8.39.3Blue mdpi.com

Charge Transport Layer Materials (Hole Transport and Electron Transport Layers)

In the architecture of organic electronic devices, charge transport layers are crucial for the efficient movement of charge carriers (holes and electrons) from the electrodes to the emissive layer. The molecular structure of the materials used in these layers dictates their charge mobility and energy levels, which in turn significantly impact device performance. Fluorene derivatives are widely employed in both hole transport layers (HTLs) and electron transport layers (ETLs) due to their tunable electronic properties.

The compound this compound serves as a valuable intermediate for creating polymers and small molecules intended for these charge transport roles. Patent documents describe its use in the synthesis of novel compounds for organic electroluminescent devices. For instance, it has been used as a reactant in the synthesis of 7-bromo-9,9-dimethyl-9H-fluorene-2-carbonitrile and in Suzuki coupling reactions with (9,9-dimethylfluoren-2-yl)boronic acid to create larger, conjugated systems. nwpu.edu.cnmascotchem.com These reactions demonstrate how the bromo- and chloro-substituents provide reactive sites for further molecular elaboration, allowing for the construction of materials with tailored properties for OLEDs.

Optimization of Layer Thickness and Interfacial Properties in Device Fabrication

The performance of organic electronic devices is highly sensitive to the thickness of the constituent layers and the properties of the interfaces between them. Optimal layer thickness is a balance between ensuring complete coverage of the underlying layer and minimizing the series resistance that can impede charge transport. For charge transport layers, a thickness that is too great can lead to an increase in the driving voltage of the device, while a layer that is too thin may result in pinholes and short circuits.

The interfacial properties between the charge transport layers and the adjacent layers (electrodes and emissive layer) are critical for efficient charge injection and extraction. Energy level alignment between layers is a key factor in minimizing charge injection barriers. Furthermore, the morphology and chemical compatibility of the materials at the interface can influence charge transfer efficiency and device stability.

While no specific studies on the optimization of layer thickness and interfacial properties for materials derived from this compound have been identified, research on analogous fluorene-based polymers provides general guidance. For instance, the film-forming properties of fluorene polymers, which are influenced by the substituents on the fluorene core, play a significant role in achieving uniform and defect-free layers. The dimethyl substitution at the C9 position in this compound is a common strategy to enhance the solubility and processability of the resulting polymers, which is a prerequisite for optimizing layer thickness through solution-based fabrication techniques like spin-coating.

Organic Photovoltaics (OPVs) and Perovskite Solar Cells

In the realm of solar energy conversion, fluorene-based materials have been extensively explored as components in the active layers of polymer solar cells and as hole transport materials in perovskite solar cells, owing to their excellent charge transport characteristics and tunable energy levels.

Active Layer Components in Polymer Solar Cells

The active layer in a polymer solar cell typically consists of a bulk heterojunction (BHJ) blend of a p-type (donor) and an n-type (acceptor) organic semiconductor. Fluorene-containing copolymers are often used as the donor material due to their strong light absorption and good hole mobility.

There is currently no specific research available that details the use of this compound as a monomer for the synthesis of active layer polymers in solar cells. However, its structure suggests it could be a building block for donor-acceptor copolymers. The bromo- and chloro-substituents could be functionalized to introduce different electron-donating or electron-accepting moieties, thereby tuning the bandgap and energy levels of the resulting polymer to optimize its performance in a solar cell.

Hole Transport Materials (HTMs) in Perovskite Solar Cells

Perovskite solar cells have emerged as a highly efficient photovoltaic technology. In the standard device architecture, a hole transport material is essential for extracting photogenerated holes from the perovskite layer and transporting them to the electrode. Fluorene-based small molecules and polymers are among the most promising classes of HTMs due to their high hole mobility and suitable energy levels that align well with the valence band of perovskite materials.

While there are no reports specifically on the application of this compound-based materials as HTMs in perovskite solar cells, the broader family of fluorene-based HTMs has demonstrated excellent performance. The synthesis of such materials often involves the functionalization of a fluorene core with hole-transporting moieties like triarylamines. The this compound molecule could potentially serve as a core structure that, after further chemical modification at the bromine and chlorine positions, could yield a high-performance HTM.

Organic Field-Effect Transistors (OFETs)

OFETs are fundamental components of flexible and printed electronics, such as displays, sensors, and RFID tags. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used in the active channel.

Development of High-Mobility Semiconductor Channels for Transistor Applications

High charge carrier mobility is a key requirement for the organic semiconductor in an OFET to achieve high switching speeds and drive currents. Fluorene-based polymers and small molecules have been shown to exhibit high mobilities due to their rigid and planar structures, which facilitate intermolecular π-π stacking and efficient charge transport.

Currently, there is no published research focusing on the development of high-mobility semiconductor channels for OFETs using materials derived from this compound. The potential for this compound in OFET applications would depend on its ability to be incorporated into highly ordered, crystalline thin films, which is a prerequisite for high charge mobility. The synthetic versatility offered by the halogen substituents could be exploited to create novel fluorene-based semiconductors with optimized molecular packing for OFET applications.

Fluorescent Sensing Platforms

Materials derived from the foundational structure of this compound have emerged as significant players in the development of advanced fluorescent sensing platforms. The inherent photophysical properties of the fluorene unit, such as high quantum yield and thermal stability, make it an excellent scaffold for the design of chemosensors and biosensors. acs.org By functionalizing the fluorene core, researchers have successfully created a variety of sensors capable of detecting a wide range of analytes with high sensitivity and selectivity.

Chemosensors for Specific Metal Ions (e.g., Fe³⁺)

Fluorene-based compounds have demonstrated considerable promise as chemosensors for the detection of specific metal ions, most notably ferric iron (Fe³⁺). These sensors typically operate on a "turn-off" mechanism, where the fluorescence of the fluorene derivative is quenched upon binding with the target metal ion.

One such example is a fluorene-based chemosensor, methyl 2-(2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanamido) acetate (B1210297) (probe FLPG), which has been synthesized and shown to be a highly selective and sensitive fluorescent sensor for Fe³⁺ and Cu²⁺ ions. The detection mechanism is attributed to a ligand-to-metal charge transfer (LMCT) process. The binding stoichiometry between the probe and Fe³⁺ was determined to be 1:2, with a significant binding constant of 2.02×10¹⁰ M⁻². This sensor exhibited a limit of detection for Fe³⁺ as low as 37.80 nM.

Another study reported on diethyl 2-(9-fluorenyl) malonate (DEFM) as an efficient fluorosensor for Fe³⁺ ions in ethanolic solutions. researchgate.net This sensor demonstrated a remarkable 99% fluorescence quenching in the presence of Fe³⁺. researchgate.net The underlying mechanism for this quenching was identified as a photoinduced electron transfer (PET) process. researchgate.net The limit of detection for this sensor was found to be 15.56 nmol L⁻¹. researchgate.net

The high sensitivity and selectivity of these fluorene-based sensors make them valuable tools for the detection of Fe³⁺ in various applications, including environmental monitoring and biological systems.

SensorTarget IonDetection LimitBinding Constant (M⁻²)Mechanism
Probe FLPGFe³⁺37.80 nM2.02×10¹⁰LMCT
DEFMFe³⁺15.56 nmol L⁻¹-PET

Biosensing Applications (e.g., Amino Acid Detection)

The versatility of the fluorene scaffold extends to the realm of biosensing, particularly in the detection of amino acids. By incorporating amino acid moieties into the fluorene structure, researchers can create sensors that are highly specific to certain biological molecules.

A notable advancement in this area is the development of amino acid-functionalized polyfluorenes. mdpi.com These polymers have been synthesized through electrochemical polymerization and have shown exceptional sensitivity and selectivity for certain analytes. mdpi.com While the primary focus of one study was the detection of Cr₂O₇²⁻, the principle of functionalizing polyfluorenes with amino acids demonstrates a clear pathway for creating biosensors for specific amino acids. The introduction of amino acid groups containing nitrogen and oxygen atoms can enhance the ion-binding ability and selectivity of the sensor. mdpi.com

Furthermore, a new class of fluorescent protein biosensors has been developed that incorporates unnatural amino acids as the sensing element. nih.gov While not directly based on the this compound structure, this research highlights the synergy between fluorescent molecules and amino acids in creating highly specific biosensors. This approach could potentially be adapted to fluorene-based systems to create novel amino acid detectors.

The development of these materials opens up possibilities for applications in medical diagnostics and biological research, where the sensitive and selective detection of amino acids is crucial.

Detection of Nitroaromatic Compounds as Explosive or Environmental Analytes

One of the most extensively researched applications of fluorene-based materials is in the detection of nitroaromatic compounds (NACs), which are common components of explosives and are also considered environmental pollutants. The electron-rich nature of the fluorene core makes it an excellent donor in a photoinduced electron transfer (PET) process with electron-deficient nitroaromatics, leading to fluorescence quenching. nih.gov

Several fluorene-based conjugated polymers have been synthesized and have demonstrated ultra-sensitive detection of nitroaromatic explosives. For instance, three such polymers (CP 1, CP 2, and CP 3) were found to be highly sensitive to 2,4,6-trinitrophenol (TNP), with detection limits in the picomolar range (3.2, 5.7, and 6.1 pM, respectively). acs.orgnih.gov The high sensitivity is attributed to a static quenching mechanism involving PET. acs.orgnih.gov

The sensing capabilities of these materials are not limited to solutions. Polyfluorene-based sensors have also been developed for the vapor-phase detection of nitroaromatic explosives. st-andrews.ac.ukresearchgate.net In one study, a distributed feedback organic semiconductor laser based on polyfluorene was used as a chemical sensor for nitroaromatic vapors. st-andrews.ac.uk Exposure to the vapor resulted in a significant increase in the laser threshold and a reduction in slope efficiency, providing a clear sensing signal. st-andrews.ac.uk

The versatility of these sensors has been further demonstrated through the fabrication of sensor-coated test strips for the on-site detection of TNP, highlighting their potential for real-world applications in security and environmental monitoring. nih.gov

Sensor MaterialTarget AnalyteDetection LimitQuenching Mechanism
Fluorene-based Conjugated Polymer (CP 1)2,4,6-trinitrophenol (TNP)3.2 pMStatic Quenching (PET)
Fluorene-based Conjugated Polymer (CP 2)2,4,6-trinitrophenol (TNP)5.7 pMStatic Quenching (PET)
Fluorene-based Conjugated Polymer (CP 3)2,4,6-trinitrophenol (TNP)6.1 pMStatic Quenching (PET)

Advanced Research Directions and Future Outlook for Asymmetrically Halogenated 9,9 Dialkylfluorenes

Innovations in Green Chemistry Approaches for Sustainable Synthesis and Processing

The synthesis of functional organic materials has traditionally relied on multi-step processes often involving stoichiometric reagents, harsh reaction conditions, and hazardous solvents. The future of materials science is intrinsically linked to the principles of green chemistry, focusing on sustainability, efficiency, and reduced environmental impact. For building blocks like 2-bromo-7-chloro-9,9-dimethyl-9H-fluorene, research is moving towards more eco-friendly synthetic protocols.

Key areas of innovation include:

Catalyst Efficiency: Palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, are fundamental for polymerizing fluorene (B118485) monomers. mdpi.com Future research aims to develop catalysts with higher turnover numbers and frequencies, allowing for lower catalyst loading and reducing contamination of the final product with heavy metals. The use of catalysts based on more abundant and less toxic metals like nickel or copper is also a promising avenue. sioc-journal.cn

Solvent Selection: A significant focus is on replacing hazardous chlorinated solvents or polar aprotic solvents with greener alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or even water, where possible. researchgate.net

Direct C-H Arylation: A particularly promising green strategy is direct C-H arylation, which avoids the need for pre-functionalization (e.g., boronic acids or organotins) of one of the coupling partners. This reduces the number of synthetic steps, improves atom economy, and minimizes waste generation.

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automated, high-throughput synthesis and optimization. This technology can lead to higher yields and purity with reduced waste.

Aerobic Oxidation: In the synthesis of related fluorenone derivatives, which are also valuable in materials science, green methods such as aerobic oxidation of 9H-fluorenes using air as the oxidant under ambient conditions represent a significant improvement over traditional methods that use stoichiometric amounts of harsh oxidants. rsc.org

Rational Molecular Design for Enhanced Device Performance, Lifetime, and Stability

The specific structure of this compound makes it an ideal platform for the rational design of high-performance materials. The key is leveraging its structural features to precisely control the electronic properties of the resulting oligomers and polymers.

Asymmetric Functionalization: The differential reactivity of the C-Br and C-Cl bonds is a major advantage. The C-Br bond is typically more reactive in palladium-catalyzed cross-coupling reactions, allowing for selective, stepwise functionalization. This enables the synthesis of complex, non-symmetrical structures where, for instance, a hole-transporting moiety is attached at the 2-position and an electron-transporting or emissive moiety is attached at the 7-position. This intramolecular donor-acceptor design is crucial for tuning emission colors and improving charge balance in devices.

Control of Conjugation and Band Gap: By carefully selecting the aromatic units to couple to the fluorene core, researchers can precisely control the extent of π-conjugation and thus the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nbinno.com This allows for the fine-tuning of the material's band gap and emission color, which is critical for achieving pure blue, green, and red emissions in OLEDs. mdpi.com

Enhanced Stability: The 9,9-dimethyl substitution is not only for solubility but also plays a crucial role in enhancing morphological and photophysical stability. nbinno.com It prevents the planarization of the polymer backbone, which can lead to aggregation and the formation of low-energy green emission bands from fluorenone defects over time. Future designs may explore more sterically demanding groups at the C-9 position to further enhance thermal stability and suppress degradation pathways, leading to longer device lifetimes. 20.210.105

Table 1: Rational Molecular Design Strategies Using an Asymmetric Fluorene Core
Structural ModificationTarget PropertyAnticipated Effect on Device PerformanceExample Functional Group
Coupling Donor group at C-2Raise HOMO levelImproved hole injection; Red-shifted emissionTriphenylamine (B166846)
Coupling Acceptor group at C-7Lower LUMO levelImproved electron injection; Tunable emissionBenzothiadiazole
Introducing bulky side chainsIncrease steric hindranceImproved solubility; Suppressed aggregation; Enhanced film morphology2-ethylhexyl
Copolymerization with rigid unitsReduce conformational disorderHigher charge carrier mobility; Improved color purityCarbazole (B46965)
Copolymerization with flexible unitsIncrease flexibilitySuitability for flexible and stretchable devicesHexylthiophene

Exploration of New Device Architectures and Integration Strategies

The versatility of materials derived from this compound enables their use in a variety of innovative device architectures beyond standard multilayer OLEDs.

Flexible and Stretchable Electronics: The processability of fluorene-based polymers makes them highly suitable for solution-based fabrication techniques like inkjet printing and roll-to-roll coating, which are essential for producing flexible electronics on plastic substrates. Future research will focus on designing copolymers that incorporate both rigid fluorene units for electronic performance and flexible linker units to improve mechanical resilience.

Single-Layer Devices: By creating multifunctional polymers that combine hole-transport, electron-transport, and emissive properties in a single material, it is possible to simplify device architecture down to a single active layer. This reduces manufacturing complexity and cost. The asymmetric nature of the this compound monomer is ideal for building such multi-functional polymers.

p-i-n and Inverted Architectures: Advanced device structures, such as those incorporating p-type and n-type doped charge transport layers (p-i-n architecture), can significantly improve device efficiency and lifetime by reducing the driving voltage and managing charge injection. Fluorene-based materials can be designed to have the appropriate energy levels to interface effectively with these doped layers. researchgate.net

Transparent Electronics: The wide bandgap of many fluorene derivatives means they are transparent in the visible region, making them candidates for use in transparent displays, smart windows, and invisible circuits.

Development of Multi-Functional Materials Incorporating Fluorene Units for Synergistic Properties

A key trend in materials science is the development of single materials that can perform multiple functions, leading to synergistic enhancements in properties. The ability to perform selective, stepwise reactions on the this compound core is a powerful tool for creating such multi-functional systems.

For example, a single polymer chain could be designed to incorporate:

Luminescent and Charge-Transporting Segments: Creating block copolymers where one block is a highly efficient fluorene-based emitter and another is a dedicated hole- or electron-transporting polymer. This can improve charge balance and confine excitons within the emissive region of the polymer.

Thermoresponsive or Chemoresponsive Units: By incorporating fluorene units into polymers that respond to external stimuli like temperature or the presence of a specific chemical, it is possible to create materials for advanced sensors or smart devices whose optical properties change in response to their environment.

Thermally Activated Delayed Fluorescence (TADF) Moieties: A major goal in OLED research is to efficiently harvest all electrically generated excitons (both singlets and triplets). By covalently linking fluorene-based fluorescent units to TADF sensitizers, it is possible to create "hyperfluorescence" systems that combine the high efficiency of TADF with the narrow emission and high stability of conventional fluorophores.

Synergistic Research with Nanomaterials and Hybrid Systems for Advanced Applications

The integration of organic semiconductors with inorganic nanomaterials creates hybrid systems that can exhibit properties superior to either component alone. Fluorene-based polymers derived from this compound are excellent candidates for the organic component in these hybrids due to their tunable electronic properties and good film-forming capabilities.

Future research directions include:

Hybrid LEDs (QLEDs): Fluorene-based polymers can serve as highly effective host materials and hole-transport layers in light-emitting diodes that use semiconductor quantum dots (QDs) as the emitters. The wide bandgap of the fluorene polymer allows for efficient energy transfer to the QDs, while its excellent charge transport properties facilitate charge injection, leading to bright and efficient devices with the exceptionally pure colors characteristic of QDs. mdpi.com

Organic/Inorganic Photovoltaics: In hybrid solar cells, fluorene-based polymers can act as the electron donor material in conjunction with electron-accepting inorganic nanomaterials like cadmium selenide (B1212193) (CdSe) nanorods or zinc oxide (ZnO) nanoparticles.

Nanosensors: The fluorescence of fluorene polymers is highly sensitive to the local environment. By creating composites with nanomaterials like gold nanoparticles or carbon nanotubes, this sensitivity can be harnessed for chemical and biological sensing. mdpi.comnih.gov For instance, binding of an analyte to a receptor on the nanomaterial surface could trigger a change in energy transfer to the polymer, resulting in a detectable change in fluorescence.

Table 2: Potential Hybrid Systems with Fluorene-Based Materials
Nanomaterial ComponentFluorene Material RoleHybrid SystemTarget Application
Quantum Dots (QDs)Host Matrix / Charge Transport LayerPolymer-QD CompositeQuantum Dot LEDs (QLEDs), Displays
Metal Oxide Nanoparticles (e.g., TiO₂, ZnO)Electron Donor / Hole Transport LayerBulk HeterojunctionHybrid Solar Cells, Photocatalysis
Gold/Silver NanoparticlesFluorescent ReporterPlasmonic-Fluorophore SystemBiosensors, Enhanced Spectroscopy
Carbon Nanotubes (CNTs)Dispersing Matrix / Active LayerPolymer-CNT CompositeTransparent Conductive Films, FETs
Graphene/Graphene OxideFunctional MatrixPolymer-Graphene Hybrid FilmGas Sensors, Flexible Electrodes

Q & A

Q. How can researchers leverage this compound in optoelectronic material development?

  • Methodological Answer :
  • OLED fabrication : Incorporate as a hole-transport layer via spin-coating (blend with PVK:OXD-7).
  • Characterization : Measure charge mobility (TOF technique) and electroluminescence (EL) spectra.
  • Doping studies : Introduce Ir(III) complexes for phosphorescent emission tuning .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.